5-Fluoro-2-(hexyloxy)benzenethiol
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Overview
Description
5-Fluoro-2-(hexyloxy)benzenethiol: is an organic compound with the molecular formula C12H17FOS It is a derivative of thiophenol, where the phenyl ring is substituted with a fluorine atom at the 5-position and a hexyloxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(hexyloxy)benzenethiol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2-nitrothiophenol.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The amino group is then alkylated with n-hexyl bromide in the presence of a base like potassium carbonate to form 5-fluoro-2-n-hexyloxythiophenol.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure better control over reaction conditions and higher yields. The use of flow reactors can enhance mass and heat transfer rates, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(hexyloxy)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding thiol.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(hexyloxy)benzenethiol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of pharmaceuticals due to its ability to interact with biological molecules. It can be used in the design of drugs targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory or analgesic agent. Its fluorine substitution may enhance its biological activity and metabolic stability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(hexyloxy)benzenethiol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The hexyloxy group increases the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .
Comparison with Similar Compounds
5-Fluoro-2-oxindole: This compound also contains a fluorine atom at the 5-position and has been studied for its potential as an α-glucosidase inhibitor.
5-Fluoro-2-nitrobenzotrifluoride: Another fluorine-substituted compound used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness: 5-Fluoro-2-(hexyloxy)benzenethiol is unique due to its combination of a fluorine atom and a hexyloxy group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-fluoro-2-hexoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FOS/c1-2-3-4-5-8-14-11-7-6-10(13)9-12(11)15/h6-7,9,15H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYHMRGVVGMROX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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